Bz-Nle-Lys-Arg-Arg-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N12O7.ClH/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27;/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48);1H/t29-,30-,31-,32-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINNPVBPBDJKQJ-WYDLTDSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H61ClN12O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bz-Nle-Lys-Arg-Arg-AMC: A Fluorogenic Substrate for Serine Protease Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-Nle-Lys-Arg-Arg-AMC is a highly specialized synthetic peptide that serves as a fluorogenic substrate for the sensitive detection of protease activity.[1] Its specific amino acid sequence is designed to be recognized and cleaved by certain serine proteases, leading to the release of a fluorescent molecule that can be readily quantified.[1] This property makes it an invaluable tool in a wide range of research and drug discovery applications, from fundamental enzyme kinetics to high-throughput screening for protease inhibitors.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in protease activity and inhibition assays.

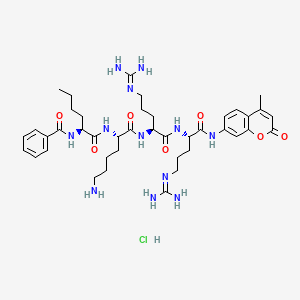

Chemical Properties and Structure

This compound is a tetrapeptide composed of Norleucine (Nle), Lysine (Lys), and two Arginine (Arg) residues. The N-terminus is protected by a benzoyl (Bz) group, and the C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC).[1] In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and AMC, the highly fluorescent AMC molecule is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.[1]

Chemical Structure:

Caption: 2D chemical structure of this compound. (Note: A proper chemical drawing software is recommended for accurate representation from the provided SMILES string).

The Simplified Molecular-Input Line-Entry System (SMILES) representation for this compound is: O=C(N--INVALID-LINK--C(N--INVALID-LINK--C(N--INVALID-LINK--C(N--INVALID-LINK--C(NC1=CC=C(C(C)=CC(O2)=O)C2=C1)=O)=O)=O)=O)C3=CC=CC=C3.Cl.[3]

Quantitative Data

This compound is a well-characterized substrate for several viral serine proteases. The following table summarizes key quantitative parameters.

| Parameter | Value | Enzyme | Source |

| Molecular Formula | C41H60N12O7 | N/A | [4] |

| Molecular Weight | 833.00 g/mol | N/A | [4] |

| Excitation Maximum | 340-360 nm | N/A (for released AMC) | [4][5] |

| Emission Maximum | 440-460 nm | N/A (for released AMC) | [4][5] |

| Km | 14.6 µM | Yellow Fever Virus NS3 Protease | [4][6] |

| kcat | 0.111 s⁻¹ | Yellow Fever Virus NS3 Protease | [4][6] |

| kcat/Km | >800-fold higher than Boc-Gly-Arg-Arg-AMC | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | [4] |

| Km (for DEN4) | 8.6 µM | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | [4] |

| kcat (for DEN4) | 2.9 s⁻¹ | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | [4] |

Mechanism of Action and Application

The core utility of this compound lies in its function as a reporter substrate for protease activity. The process can be summarized in the following steps:

-

Binding: The peptide sequence of the substrate mimics the natural cleavage sites of target proteases, allowing it to bind to the active site of the enzyme.

-

Cleavage: The protease catalyzes the hydrolysis of the amide bond between the C-terminal arginine and the AMC fluorophore.

-

Fluorescence: The release of the unconjugated AMC results in a significant increase in fluorescence upon excitation at its maximum wavelength.

-

Detection: The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity.

This principle is widely applied in:

-

Enzyme Kinetics: Determining key kinetic parameters such as Km and kcat to characterize enzyme-substrate interactions.[1]

-

High-Throughput Screening (HTS): Screening large libraries of small molecules to identify potential protease inhibitors.[1] A reduction in the rate of fluorescence increase indicates inhibitory activity.

-

Drug Discovery and Development: Characterizing the potency and mechanism of action of identified inhibitors.[1]

Experimental Protocols

Protease Activity Assay

This protocol outlines a general procedure for measuring protease activity using this compound.

Materials:

-

Purified protease of interest

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, pH 8.5, 20% glycerol, 1 mM CHAPS for Dengue protease)[7]

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C, protected from light.

-

Dilute the protease to the desired working concentration in pre-chilled assay buffer.

-

Prepare a range of substrate concentrations by serially diluting the stock solution in assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the diluted substrate solution.

-

Include control wells:

-

"No enzyme" control: 50 µL of assay buffer instead of the enzyme solution.

-

"No substrate" control: 50 µL of assay buffer instead of the substrate solution.

-

-

-

Initiation of Reaction:

-

To initiate the reaction, add 50 µL of the diluted protease solution to each well (except the "no enzyme" control).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.

-

Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" and "no substrate" controls) from the experimental readings.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

For kinetic analysis, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protease Inhibitor Screening Assay

This protocol provides a framework for screening potential protease inhibitors.

Materials:

-

All materials from the Protease Activity Assay

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in the Protease Activity Assay protocol. The substrate concentration should ideally be at or below the Km value for sensitivity to competitive inhibitors.[2]

-

Prepare serial dilutions of the test compounds in assay buffer.

-

-

Assay Setup:

-

To each well, add 25 µL of the diluted test compound solution.

-

Include control wells:

-

"No inhibitor" control (vehicle only, e.g., DMSO).

-

"No enzyme" control.

-

-

Add 25 µL of the diluted protease solution to each well (except the "no enzyme" control).

-

Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[2]

-

-

Initiation of Reaction:

-

Add 50 µL of the substrate solution to each well to start the reaction.[2]

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence kinetically as described in the activity assay.

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations

Experimental Workflow for Protease Inhibitor Screening

Caption: Workflow for a high-throughput protease inhibitor screening assay.

Signaling Pathway Context: Viral Polyprotein Processing

This compound is a crucial tool for studying viral proteases, such as the Dengue Virus NS2B-NS3 protease, which are essential for viral replication. These proteases cleave the viral polyprotein into functional viral proteins. Inhibiting this process is a key antiviral strategy.

Caption: Role of viral protease in polyprotein processing and its inhibition.

References

- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Dengue virus protease activity modulated by dynamics of protease cofactor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bz-Nle-Lys-Arg-Arg-AMC in Protease Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic protease substrate, Bz-Nle-Lys-Arg-Arg-AMC, detailing its mechanism of action, applications in protease activity assays, experimental protocols, and relevant quantitative data.

Core Mechanism of Action

This compound is a synthetic peptide substrate designed for the sensitive detection of trypsin-like serine protease activity.[1] The core principle of its action lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group conjugated to the C-terminus of the peptide. In its intact state, the fluorescence of the AMC moiety is quenched. Upon proteolytic cleavage of the peptide bond between the C-terminal arginine and AMC, the fluorophore is released, resulting in a measurable increase in fluorescence intensity.[1] This fluorescence emission is directly proportional to the enzymatic activity of the protease.

The peptide sequence, comprising Benzoyl (Bz), Norleucine (Nle), Lysine (Lys), and two Arginine (Arg) residues, is engineered to mimic the natural cleavage sites of specific proteases, thereby ensuring a degree of specificity.[1] The excitation and emission maxima for the released AMC are in the range of 340-360 nm and 440-460 nm, respectively.[2]

Primary Applications and Target Proteases

This substrate is predominantly utilized in assays for viral serine proteases, particularly those from the Flaviviridae family.

-

Dengue Virus (DENV) NS2B-NS3 Protease: The NS2B-NS3 protease is essential for the replication of the Dengue virus through the cleavage of the viral polyprotein.[3] this compound serves as a highly efficient substrate for this enzyme, making it a valuable tool in high-throughput screening for anti-dengue drug candidates.[4]

-

Yellow Fever Virus (YFV) NS3 Protease: Similar to the Dengue virus, the NS3 protease of the Yellow Fever virus, with its cofactor NS2B, is critical for viral polyprotein processing and replication.[5] this compound is an effective substrate for assaying YFV NS3 protease activity.[6]

-

Other Trypsin-like Serine Proteases: Due to its peptide sequence rich in basic amino acids (Lysine and Arginine), this substrate can also be cleaved by other trypsin-like serine proteases, such as trypsin and plasmin.[1] However, specific kinetic data for these enzymes with this particular substrate are not as widely reported.

Quantitative Data and Kinetic Parameters

The efficiency of a protease substrate is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Below is a summary of available data for this compound and a common alternative substrate.

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Dengue Virus Type 4 (DENV4) NS2B-NS3 | This compound | 8.6 | 2.9 | 3.37 x 10⁵ | [4][6] |

| Dengue Virus Type 4 (DENV4) NS2B-NS3 | Boc-Gly-Arg-Arg-AMC | - | - | >800-fold lower than Bz-Nle-KRR-AMC | [4][6] |

| Yellow Fever Virus (YFV) NS3 | This compound | 14.6 | 0.111 | 7.6 x 10³ | [6] |

Experimental Protocols

General Protease Assay Protocol

This protocol provides a general framework for a protease assay in a 96-well plate format. Optimization of enzyme and substrate concentrations may be required.

Materials:

-

Purified protease or cell lysate containing the protease of interest

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[7]

-

DMSO (for dissolving the substrate)

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired working concentration.

-

Enzyme Preparation: Dilute the protease to the desired concentration in Assay Buffer.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the diluted enzyme solution to the sample wells.

-

For a no-enzyme control, add 25 µL of Assay Buffer instead of the enzyme solution.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Reaction Initiation: Add 25 µL of the substrate working solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[2] Kinetic readings should be taken at regular intervals.

Cell Lysate Preparation for Protease Assays

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer supplemented with a protease inhibitor cocktail, ensuring it does not inhibit the target protease)

-

Cell scraper (for adherent cells)

-

Microcentrifuge

Procedure:

-

Cell Harvesting:

-

Adherent cells: Wash the cells with ice-cold PBS, then add Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer.

-

-

Lysis: Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). The lysate is now ready for use in the protease assay.

Signaling Pathways and Biological Context

The primary application of this compound is in the study of viral proteases that are essential for viral replication.

Dengue Virus NS2B-NS3 Protease in Viral Replication

The Dengue virus genome is translated into a single polyprotein, which must be cleaved into individual structural and non-structural proteins to produce new infectious virions.[3] The NS2B-NS3 protease is responsible for multiple cleavages within this polyprotein.[3] Inhibition of this protease halts the viral life cycle, making it a prime target for antiviral drug development.

Yellow Fever Virus NS3 Protease in Viral Replication

Similarly, the Yellow Fever virus NS3 protease, in complex with its NS2B cofactor, is a serine protease that mediates the processing of the viral polyprotein, a critical step in the viral replication cycle.[5]

Experimental Workflow and Troubleshooting

A typical experimental workflow for using this compound in a protease assay involves several key stages, from reagent preparation to data analysis.

Troubleshooting Common Issues:

-

High Background Fluorescence:

-

Cause: Substrate degradation, contaminated reagents, or autofluorescence of test compounds.

-

Solution: Prepare fresh substrate solution, use high-purity reagents, and test for compound autofluorescence.[8]

-

-

Low or No Signal:

-

Cause: Inactive enzyme, incorrect buffer pH, or presence of inhibitors.

-

Solution: Verify enzyme activity with a positive control, optimize buffer conditions, and check for inhibitory substances in the sample.[8]

-

-

Poor Reproducibility:

-

Cause: Inaccurate pipetting, temperature fluctuations, or inconsistent incubation times.

-

Solution: Use calibrated pipettes, ensure consistent temperature control, and maintain precise timing for all steps.[9]

-

References

- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. abcam.co.jp [abcam.co.jp]

- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shop.bachem.com [shop.bachem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

Principle of Fluorescence Resonance Energy Transfer (FRET) with Bz-Nle-Lys-Arg-Arg-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles of Fluorescence Resonance Energy Transfer (FRET) utilizing the specific fluorogenic substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-Amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC). It details the underlying mechanism, experimental protocols, and applications in protease activity assays, with a focus on drug discovery and development.

Core Principle of FRET

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process through which an excited donor fluorophore transfers energy to a proximal acceptor molecule.[1][2] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over 1-10 nanometers.[1][3] The efficiency of this transfer is inversely proportional to the sixth power of the distance separating the donor and acceptor molecules, making FRET a sensitive "spectroscopic ruler" for measuring molecular proximity.[2][4]

For FRET to occur, several conditions must be met:

-

The donor and acceptor molecules must be in close proximity.[4]

-

The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor molecule.[4]

-

The transition dipole orientations of the donor and acceptor should be approximately parallel.[4]

In the context of protease assays, FRET is ingeniously applied using specially designed peptide substrates. These substrates are engineered to contain a FRET donor and acceptor pair. In an intact substrate, the donor's fluorescence is quenched by the nearby acceptor. Upon enzymatic cleavage of the peptide by a specific protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence emission. This change in fluorescence intensity can be monitored in real-time to quantify enzyme activity.[5]

The this compound Substrate: A Closer Look

The this compound peptide is a specialized fluorogenic substrate designed for the sensitive detection of certain protease activities, particularly serine proteases.[5][6]

-

Fluorophore (Donor): 7-Amino-4-methylcoumarin (AMC) is a widely used blue-emitting fluorophore.

-

Quencher (Acceptor): The Benzoyl (Bz) group, attached to the N-terminus of the peptide, functions as the quencher. In the intact peptide, the Bz group is in close enough proximity to the AMC group to quench its fluorescence through FRET.

-

Peptide Sequence (Nle-Lys-Arg-Arg): This specific amino acid sequence serves as a recognition and cleavage site for particular proteases. The presence of basic residues (Lysine and Arginine) makes it a suitable substrate for trypsin-like serine proteases.

The mechanism of action for this substrate in a protease assay is straightforward: in the absence of a specific protease, the substrate remains intact, and the fluorescence of AMC is quenched by the Bz group. When a protease that recognizes the Nle-Lys-Arg-Arg sequence is introduced, it cleaves the peptide bond. This cleavage separates the AMC fluorophore from the Bz quencher, disrupting the FRET process. The unquenched AMC is now free to fluoresce upon excitation, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease activity.[5]

Diagram of the FRET Principle with this compound

Caption: Principle of FRET with this compound before and after protease cleavage.

Target Proteases and Their Biological Significance

The this compound substrate is particularly useful for studying viral and human proteases that play critical roles in disease pathogenesis.

Dengue Virus NS2B-NS3 Protease

The Dengue virus (DENV) NS2B-NS3 protease is a serine protease essential for the viral life cycle.[2][5] After the host cell translates the viral RNA into a single polyprotein, the NS2B-NS3 protease is responsible for cleaving this polyprotein at several sites to release individual functional viral proteins.[5][7] The NS2B protein acts as a cofactor for the NS3 protease domain.[2] Inhibition of this protease blocks viral replication, making it a prime target for the development of antiviral drugs.[5]

Signaling Pathway of Dengue Virus Replication

Caption: Role of NS2B-NS3 protease in the Dengue virus replication cycle.

Cathepsin B

Cathepsin B is a lysosomal cysteine protease involved in a wide range of physiological and pathological processes.[8] While typically involved in intracellular protein degradation within lysosomes, its dysregulation and extracellular activity are implicated in various diseases, including cancer.[4][8] In cancer, Cathepsin B contributes to the degradation of the extracellular matrix, facilitating tumor invasion and metastasis.[3] It is also involved in apoptosis and immune responses.[3][4]

Involvement of Cathepsin B in Cancer Progression

Caption: Role of Cathepsin B in extracellular matrix degradation and apoptosis.

Quantitative Data

The this compound substrate has been characterized with several proteases. The kinetic parameters, Michaelis constant (Km), and catalytic rate (kcat) provide a quantitative measure of the enzyme's affinity for the substrate and its turnover rate.

| Enzyme | Source Organism | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Dengue Virus Type 4 NS2B-NS3 Protease | Dengue virus type 4 | 8.6 | 2.9 | 3.37 x 10⁵ | [9],[10] |

| Yellow Fever Virus NS3 Protease | Yellow fever virus | 14.6 | 0.111 | 7.60 x 10³ | [9],[10] |

Experimental Protocols

The following provides a generalized, yet detailed, methodology for a protease activity assay using this compound.

Reagent Preparation

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.01% Tween-20. The optimal pH and ionic strength may vary depending on the specific protease being studied.[11]

-

Substrate Stock Solution: Dissolve this compound in an organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.[6]

-

Enzyme Solution: Prepare a stock solution of the purified protease in a suitable buffer. The optimal storage conditions depend on the enzyme's stability. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer.

-

Positive Control: A known active protease that cleaves the substrate.

-

Negative Control: A reaction mixture without the enzyme.[6]

-

Inhibitor Stock Solution (for inhibition assays): Dissolve the test compound in DMSO to create a high-concentration stock solution.

Assay Procedure

This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.

Experimental Workflow for Protease Inhibition Assay

Caption: A typical workflow for a FRET-based protease inhibition assay.

-

Plate Setup:

-

To appropriate wells, add the desired volume of assay buffer.

-

Add the test inhibitor at various concentrations to the 'inhibitor' wells. For control wells, add the same volume of the inhibitor's solvent (e.g., DMSO).

-

Add the diluted enzyme solution to all wells except the 'no enzyme' negative control wells.

-

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the this compound substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm.[12]

-

Data Analysis:

-

For each well, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Subtract the background fluorescence from the 'no enzyme' control wells.

-

For inhibition assays, calculate the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-only) wells.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Conclusion

The FRET-based assay using the this compound substrate is a powerful and sensitive tool for studying the activity of specific proteases. Its application is particularly valuable in the field of drug discovery for high-throughput screening of potential enzyme inhibitors. A thorough understanding of the FRET principle, the substrate's mechanism, and the biological relevance of the target proteases, coupled with a well-designed experimental protocol, is essential for obtaining accurate and reproducible results. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this technology in their research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Cathepsin B in urological tumors: unraveling its role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]

- 7. Inhibition of dengue NS2B-NS3 protease and viral replication in Vero cells by recombinant retrocyclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin B - Wikipedia [en.wikipedia.org]

- 9. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 10. This compound|cas 863975-32-0|DC Chemicals [dcchemicals.com]

- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

Substrate Specificity of Bz-Nle-Lys-Arg-Arg-AMC for Serine Proteases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-Nle-Lys-Arg-Arg-AMC (Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate extensively utilized in biochemical and clinical research for the sensitive detection of serine protease activity.[1] Its peptide sequence is specifically designed to mimic the natural cleavage sites of trypsin-like serine proteases. The principle of its use lies in the quenching of the fluorescence of the 7-amino-4-methylcoumarin (AMC) group by the benzoyl (Bz) group. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the fluorophore is released, resulting in a quantifiable increase in fluorescence. This property makes it a valuable tool for enzyme kinetics studies, high-throughput screening (HTS) of inhibitors, and investigating the role of proteases in various physiological and pathological processes.[1]

Quantitative Data on Substrate Specificity

While this compound is broadly classified as a substrate for trypsin-like serine proteases, publicly available kinetic data (Km and kcat) for its interaction with key mammalian serine proteases such as trypsin, thrombin, and plasmin is limited. However, its kinetic parameters have been characterized for certain viral serine proteases, highlighting its utility in virology research.

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |

| Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | 7,603 | |

| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | 8.6 | 2.9 | >337,209 | The kcat/Km value for this compound is over 800-fold higher than that of the commonly used substrate Boc-Gly-Arg-Arg-AMC.[2][3] |

Note: The absence of readily available kinetic data for trypsin, thrombin, and plasmin with this specific substrate necessitates empirical determination by researchers for their specific assay conditions. A detailed protocol for this determination is provided in the following section.

Experimental Protocols

Determination of Enzyme Kinetic Parameters (Km and Vmax)

This protocol outlines a method to determine the Michaelis-Menten constants for a serine protease of interest using this compound.

a. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0. The optimal pH and ionic strength may vary depending on the specific protease and should be optimized accordingly.

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of the purified serine protease (e.g., trypsin, thrombin, plasmin) in a suitable buffer that ensures stability (e.g., 1 mM HCl for trypsin). The concentration should be accurately determined. Store in aliquots at -80°C.

-

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product.

b. Experimental Workflow:

Caption: Workflow for determining enzyme kinetic parameters.

c. Assay Procedure:

-

Prepare AMC Standard Curve: In a 96-well black plate, prepare serial dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).

-

Prepare Substrate Dilutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).

-

Set up Reaction Wells: In separate wells of the 96-well plate, add 50 µL of each substrate dilution. Include a "no enzyme" control for each substrate concentration.

-

Initiate Reaction: Prepare a working solution of the enzyme in the pre-warmed assay buffer. Add 50 µL of the enzyme working solution to each well to initiate the reaction. The final enzyme concentration should be in the low nanomolar range and may require optimization.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) with excitation at 350-380 nm and emission at 440-460 nm.

d. Data Analysis:

-

Plot the fluorescence intensity of the AMC standards versus their concentrations to generate a standard curve.

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the V₀ from RFU/min to moles/min using the slope of the AMC standard curve.

-

Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

High-Throughput Screening (HTS) of Protease Inhibitors

This protocol provides a framework for screening a compound library for potential inhibitors of a specific serine protease.

a. Reagent Preparation:

-

Same as for the kinetic parameter determination.

-

Compound Library: Compounds dissolved in DMSO at a known concentration.

-

Positive Control: A known inhibitor of the target protease.

b. Experimental Workflow:

References

Bz-Nle-Lys-Arg-Arg-AMC: A High-Performance Substrate for Yellow Fever Virus NS3 Protease

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Yellow Fever Virus (YFV) NS2B-NS3 protease is an essential enzyme for viral replication, making it a prime target for the development of antiviral therapeutics. A thorough understanding of its enzymatic activity and the availability of robust assay methodologies are critical for screening and characterizing potential inhibitors. This guide provides a comprehensive overview of the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC, detailing its kinetic properties, experimental protocols for its use, and the underlying enzymatic mechanism.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive and continuous assay of serine proteases, particularly those from the Flaviviridae family, including Yellow Fever Virus, Dengue Virus (DENV), and West Nile Virus (WNV).[1][2][3] The peptide sequence, Nle-Lys-Arg-Arg, mimics the natural cleavage sites of the viral polyprotein recognized by the NS3 protease.[4] The N-terminus is blocked with a benzoyl (Bz) group, and the C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

Upon cleavage of the peptide bond between the C-terminal arginine and AMC by the YFV NS3 protease, the highly fluorescent AMC is released.[2][5] The resulting increase in fluorescence can be monitored in real-time, providing a direct measure of the protease's enzymatic activity.[5] This substrate has been shown to be efficiently cleaved by the YFV NS3 protease.[3]

Quantitative Kinetic Data

The efficiency of this compound as a substrate for YFV NS3 protease has been quantitatively determined. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insight into the substrate's affinity for the enzyme and the turnover rate.

| Virus | Protease | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Yellow Fever Virus (YFV) | NS3 | This compound | 14.6 | 0.111 | 7602.7 |

| Dengue Virus type 4 (DEN4) | NS2B-NS3 | This compound | 8.6 | 2.9 | 337209.3 |

Note: The catalytic efficiency was calculated using the provided Km and kcat values. Data for DEN4 is included for comparison, highlighting the substrate's utility across different flaviviruses.[1][6][7]

Enzymatic Cleavage Workflow

The following diagram illustrates the mechanism of action for the this compound substrate with the YFV NS2B-NS3 protease.

Caption: Enzymatic cleavage of this compound by YFV NS3 protease.

Experimental Protocols

Expression and Purification of Recombinant YFV NS2B-NS3 Protease

A recombinant form of the YFV NS3 protease, linked to the NS2B cofactor, is required for in vitro assays.[3] While the specific construct can vary, a common approach involves expressing a single-chain protein where the essential cofactor region of NS2B is covalently linked to the NS3 protease domain via a flexible linker (e.g., Gly4-Ser-Gly4).

Methodology Outline:

-

Gene Synthesis and Cloning: Synthesize the DNA sequence encoding the YFV NS2B cofactor region (e.g., amino acids 49-96) and the NS3 protease domain (e.g., N-terminal ~184 amino acids).[8] The two domains should be connected by a linker sequence. This construct is then cloned into a suitable bacterial expression vector, often with an N-terminal or C-terminal purification tag (e.g., His-tag).

-

Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an optimal density (OD600 of ~0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Cell Lysis and Solubilization: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., CHAPS) and lyse the cells using sonication or a microfluidizer.

-

Purification:

-

Clarify the lysate by centrifugation.

-

If using a His-tagged protein, perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.

-

Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the protease using a high concentration of imidazole.[8]

-

Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.

-

-

Protein Characterization: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting. The concentration can be determined using a BCA assay or by measuring absorbance at 280 nm.

Preparation of this compound Substrate

The this compound substrate is typically supplied as a solid powder (hydrochloride or trifluoroacetate salt).[2][9]

Handling and Storage:

-

Store the solid substrate at -20°C.[2]

-

For use, prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.[2] The solubility is approximately 30 mg/mL in DMSO.[2]

-

It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

-

The substrate has limited solubility in aqueous buffers. For assays, dilute the DMSO stock solution into the final aqueous assay buffer. It is not recommended to store the aqueous solution for more than a day.[2]

Enzymatic Assay Protocol

This protocol provides a general framework for measuring YFV NS3 protease activity using the this compound substrate. Optimization of enzyme and substrate concentrations may be required.

Materials:

-

Purified recombinant YFV NS2B-NS3 protease

-

This compound substrate stock solution (in DMSO)

-

Assay Buffer: A common buffer is 10-50 mM Tris-HCl, pH 8.0-9.5, containing 20% glycerol and a non-ionic detergent like 0.005% Brij-35 or 0.1% CHAPS.[8][10]

-

96-well black microplates (for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Assay Preparation:

-

Prepare a dilution series of the YFV NS2B-NS3 protease in the assay buffer.

-

Prepare the substrate solution by diluting the DMSO stock into the assay buffer to the desired final concentration (e.g., 5-50 µM).[10] The final concentration of DMSO in the assay should be kept low (typically ≤ 1-2%) to avoid affecting enzyme activity.

-

-

Reaction Setup:

-

In a 96-well black microplate, add the diluted enzyme to each well.

-

To initiate the reaction, add the substrate solution to each well. The total assay volume is typically 100-200 µL.

-

Include appropriate controls:

-

No enzyme control: Substrate in assay buffer to measure background fluorescence.

-

No substrate control: Enzyme in assay buffer.

-

Positive control (optional): A known inhibitor of the protease.

-

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence over time. The excitation wavelength for AMC is in the range of 340-360 nm, and the emission wavelength is in the range of 440-460 nm.[2][11]

-

Record fluorescence readings at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

For kinetic parameter determination (Km and kcat), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

For inhibitor screening, the assay can be adapted to measure the reduction in protease activity in the presence of test compounds.

-

Signaling Pathway and Logical Relationships

The experimental workflow follows a logical progression from obtaining the necessary biological reagents to data acquisition and analysis.

Caption: Logical workflow for YFV NS3 protease activity assay.

This guide provides the foundational knowledge and protocols for utilizing this compound in the study of Yellow Fever Virus NS3 protease. The high sensitivity and continuous nature of this fluorogenic assay make it an invaluable tool for high-throughput screening of potential antiviral compounds and for detailed kinetic characterization of the enzyme.

References

- 1. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Yellow fever virus NS3 protease: peptide-inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. This compound | CAS 863975-32-0 | TargetMol | Biomol.de [biomol.com]

- 8. Expression and purification of a two-component flaviviral proteinase resistant to autocleavage at the NS2B-NS3 junction region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound trifluoroacetate salt | 863975-32-0 | FB110611 [biosynth.com]

- 10. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inspiralis.com [inspiralis.com]

The Role of Bz-Nle-Lys-Arg-Arg-AMC in Cathepsin B Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a critical role in intracellular proteolysis.[1] Its activity is implicated in a wide range of physiological and pathological processes, including protein turnover, antigen presentation, hormone activation, and extracellular matrix remodeling.[1][2] Dysregulation of cathepsin B activity has been linked to numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3][4] Consequently, the accurate and specific measurement of cathepsin B activity is paramount for both basic research and the development of novel therapeutics. This technical guide focuses on the application of the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC in cathepsin B research, providing a comprehensive overview of its properties, experimental protocols, and its utility in dissecting complex biological pathways.

Chemical Properties and Mechanism of Action

This compound is a synthetic peptide substrate specifically designed for the sensitive and selective assay of cathepsin B activity.[5] Its chemical structure consists of a peptide sequence (Nle-Lys-Arg-Arg) that is recognized and cleaved by cathepsin B, a benzoyl (Bz) group at the N-terminus, and a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), at the C-terminus.

In its intact form, the substrate is non-fluorescent due to the quenching of the AMC fluorophore. Upon enzymatic cleavage of the amide bond between the arginine and AMC by active cathepsin B, the highly fluorescent AMC molecule is released. The resulting fluorescence intensity is directly proportional to the cathepsin B activity and can be monitored in real-time using a fluorometer, with excitation and emission maxima typically around 340-360 nm and 440-460 nm, respectively.[6][7]

One of the key advantages of this compound is its high specificity for cathepsin B, particularly when compared to other commonly used substrates like Z-Arg-Arg-AMC and Z-Phe-Arg-AMC, which can be cleaved by other cysteine cathepsins such as cathepsin L, K, S, and V.[5][7][8] This specificity is crucial for accurately attributing proteolytic activity to cathepsin B in complex biological samples. Furthermore, this compound is effective over a broad pH range, allowing for the measurement of cathepsin B activity in both the acidic environment of the lysosome and the neutral pH of the cytosol.[5][8][9][10]

Data Presentation: Kinetic Parameters of Cathepsin B Substrates

The efficiency and specificity of a substrate are quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate.

| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| This compound | 7.2 | 8.6 | 2.9 | 3.37 x 10⁵ | [5][11] |

| This compound | 4.6 | 14.6 | 0.111 | 7.60 x 10³ | [5][11] |

| Z-Arg-Arg-AMC | 7.2 | - | - | Lower than this compound | [6] |

| Z-Arg-Arg-AMC | 4.6 | - | - | Lower than this compound | [6] |

| Z-Phe-Arg-AMC | 7.2 | - | - | Similar to this compound | [6] |

| Z-Phe-Arg-AMC | 4.6 | - | - | Higher than this compound | [6] |

| Z-Arg-Arg-AMC | 6.0 | 390 | - | - |

Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. A higher kcat/Km value indicates greater catalytic efficiency.

Experimental Protocols

In Vitro Cathepsin B Activity Assay (Fluorometric Endpoint Assay)

This protocol describes a standard method for measuring cathepsin B activity in purified enzyme preparations or cell lysates.

Materials:

-

Purified active human cathepsin B or cell/tissue lysate

-

This compound substrate

-

Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0 (for acidic conditions) or 50 mM Tris-HCl, 5 mM DTT, 1 mM EDTA, pH 7.4 (for neutral conditions)

-

Cathepsin B inhibitor (e.g., CA-074) for control experiments

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM).

-

Prepare serial dilutions of the purified cathepsin B or cell lysate in Assay Buffer.

-

-

Set up the Assay:

-

Add 50 µL of the diluted enzyme or lysate to each well of the 96-well plate.

-

For inhibitor controls, pre-incubate the enzyme/lysate with the inhibitor (e.g., 10 µM CA-074) for 15-30 minutes at room temperature before adding the substrate.

-

Include a "no enzyme" control containing only Assay Buffer and the substrate working solution.

-

-

Initiate the Reaction:

-

Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The optimal incubation time may need to be determined empirically.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission at ~450 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the "no enzyme" control from all other readings.

-

Plot the fluorescence intensity against the enzyme concentration.

-

Live-Cell Imaging of Cathepsin B Activity

This protocol allows for the visualization of cathepsin B activity in living cells.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

This compound substrate

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Hoechst 33342 or other nuclear stain (optional)

-

Cathepsin B inhibitor (e.g., CA-074) for control

-

Fluorescence microscope equipped with a 37°C and 5% CO₂ environmental chamber

Procedure:

-

Cell Preparation:

-

Seed cells on the imaging dish and allow them to adhere and grow to the desired confluency.

-

-

Substrate Loading:

-

Prepare a working solution of this compound in live-cell imaging medium to a final concentration of 10-50 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the substrate-containing medium to the cells.

-

-

Inhibitor Control:

-

For control experiments, pre-incubate a separate dish of cells with a cathepsin B inhibitor in live-cell imaging medium for 30-60 minutes before adding the substrate.

-

-

Incubation and Staining:

-

Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.

-

(Optional) During the last 10-15 minutes of incubation, add a nuclear stain like Hoechst 33342 to the medium.

-

-

Imaging:

-

Wash the cells twice with pre-warmed live-cell imaging medium to remove excess substrate.

-

Add fresh pre-warmed medium to the cells.

-

Immediately visualize the cells using a fluorescence microscope. Acquire images using the appropriate filter sets for AMC (Ex: ~350 nm, Em: ~450 nm) and the nuclear stain.

-

Signaling Pathways and Experimental Workflows

Cathepsin B in Cancer Progression

Cathepsin B plays a multifaceted role in cancer, contributing to tumor growth, invasion, and metastasis.[4] It can degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion.[12] It is also involved in proteolytic cascades that activate other proteases, such as matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA).[4]

Cathepsin B in the Immune Response

Cathepsin B is a key player in both innate and adaptive immunity.[8] In innate immunity, it is involved in the activation of the NLRP3 inflammasome, leading to the maturation of pro-inflammatory cytokines like IL-1β.[8][13] In adaptive immunity, it participates in the processing of antigens for presentation on MHC class II molecules to CD4+ T cells.[2][8]

Cathepsin B in Neurodegeneration

In the context of neurodegenerative diseases like Alzheimer's disease, cathepsin B has a dual role.[3] It can act as a β-secretase, contributing to the production of the neurotoxic amyloid-β (Aβ) peptide from the amyloid precursor protein (APP).[3] Conversely, it can also be involved in the degradation of Aβ, potentially playing a neuroprotective role.[14]

Experimental Workflow for Inhibitor Screening

This compound is an ideal substrate for high-throughput screening (HTS) of potential cathepsin B inhibitors.

Conclusion

This compound stands out as a superior fluorogenic substrate for the study of cathepsin B. Its high specificity, broad pH activity profile, and suitability for high-throughput applications make it an invaluable tool for researchers in academia and the pharmaceutical industry. By enabling the precise and reliable measurement of cathepsin B activity, this substrate facilitates a deeper understanding of the enzyme's role in health and disease and accelerates the discovery of novel therapeutic agents targeting this important protease.

References

- 1. Cathepsins and their involvement in immune responses [smw.ch]

- 2. Cathepsin B in Antigen-Presenting Cells Controls Mediators of the Th1 Immune Response during Leishmania major Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin B-A Neuronal Death Mediator in Alzheimer's Disease Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. escholarship.org [escholarship.org]

- 7. benchchem.com [benchchem.com]

- 8. pharma-journal.com [pharma-journal.com]

- 9. Cathepsin B in neurodegeneration of Alzheimer's disease, traumatic brain injury, and related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cathepsin B Gene Knockout Improves Behavioral Deficits and Reduces Pathology in Models of Neurologic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shop.bachem.com [shop.bachem.com]

- 12. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of Cathepsins in Innate and Adaptive Immune Responses in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Fluorogenic Substrate Bz-Nle-Lys-Arg-Arg-AMC: A Technical Guide for Researchers

An In-depth Whitepaper on the Discovery, Development, and Application of a Versatile Research Tool for Protease Activity and Inhibition Studies.

Introduction

In the landscape of biomedical research and drug discovery, the study of proteases—enzymes that catalyze the breakdown of proteins—is of paramount importance. Dysregulation of protease activity is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and infectious diseases.[1] Consequently, the development of specific and sensitive tools to assay protease activity is crucial for advancing our understanding of these enzymes and for the discovery of novel therapeutic inhibitors. Bz-Nle-Lys-Arg-Arg-AMC is a specialized synthetic peptide that has emerged as a valuable fluorogenic substrate for monitoring the activity of several key proteases, particularly serine proteases.[1] This technical guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications in the laboratory.

Core Properties and Mechanism of Action

This compound is a tetrapeptide composed of Benzoyl (Bz), Norleucine (Nle), Lysine (Lys), and two Arginine (Arg) residues, with a 7-amino-4-methylcoumarin (AMC) group conjugated to the C-terminus. The peptide sequence is designed to mimic the cleavage sites of specific proteases. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, which can be monitored in real-time, is directly proportional to the enzymatic activity.

The excitation and emission maxima for the released AMC are in the range of 340-360 nm and 440-460 nm, respectively.[2][3] This fluorescence-based readout provides a sensitive and continuous assay format, making it amenable to high-throughput screening (HTS) of potential protease inhibitors.[1]

Quantitative Data

The utility of this compound as a research tool is underscored by its well-characterized kinetic parameters for various proteases and its application in quantifying the potency of inhibitors.

Enzyme Kinetic Parameters

The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the cleavage of this compound by key viral proteases. A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | 7,603 |

| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | 8.6 | 2.9 | >337,000 |

Data sourced from Bachem and Fisher Scientific product information.[4][5]

Inhibitor Potency (IC50)

This compound is frequently employed to determine the half-maximal inhibitory concentration (IC50) of novel compounds targeting specific proteases. The table below presents IC50 values for several inhibitors against the Dengue virus type 2 (DENV2) NS2B/NS3 protease, as determined using this substrate.

| Inhibitor Compound | Apparent IC50 (µM) |

| Compound 1 | 0.91 ± 0.02 |

| Compound 2 | 2.93 ± 0.07 |

| Compound 3 | 3.67 ± 0.08 |

| Compound 4 | 2.34 ± 0.14 |

| Compound 7n | 6.82 ± 0.09 |

Data for compounds 1-4 and 7n were obtained from studies on 8-hydroxyquinoline and aminobenzamide derivatives, respectively.[6][7]

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible and reliable data. This section provides methodologies for common assays utilizing this compound.

In Vitro Dengue Virus NS2B/NS3 Protease Inhibition Assay

This protocol is designed to screen for and characterize inhibitors of the DENV NS2B/NS3 protease.

Reagents:

-

Assay Buffer: 200 mM Tris-HCl, 6 mM NaCl, 30% glycerol, pH 9.5.

-

DENV2 NS2B/NS3pro: 25 nM final concentration.

-

This compound: 5.0 µM final concentration (prepare a stock solution in DMSO).

-

Inhibitor Compounds: Prepare a dilution series in DMSO.

Procedure:

-

In a 96-well black microplate, add the inhibitor compound to the desired final concentration. Include a "no inhibitor" control with DMSO only.

-

Add the DENV2 NS2B/NS3pro enzyme to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the this compound substrate to each well. The final reaction volume should be 100 µL.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.[6][7]

-

Monitor the reaction kinetically for a set period (e.g., 30-60 minutes).

-

The initial reaction rates are determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

In Vitro Cathepsin B Activity Assay

This protocol is for measuring the enzymatic activity of Cathepsin B.

Reagents:

-

Assay Buffer: 40 mM citrate phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, at the desired pH (e.g., 4.6, 5.5, or 7.2).[8]

-

Recombinant Cathepsin B: Prepare a working solution in the assay buffer.

-

This compound: Prepare a working solution in the assay buffer from a DMSO stock. A final concentration of 40 µM is often used.[8]

-

CA-074 (optional, for specificity control): A specific Cathepsin B inhibitor.[8]

Procedure:

-

In a 96-well black microplate, add the assay buffer.

-

(Optional) For inhibitor control wells, pre-incubate the Cathepsin B enzyme with CA-074.

-

Add the recombinant Cathepsin B solution to the appropriate wells. Include a "no enzyme" control.

-

Initiate the reaction by adding the this compound substrate solution to all wells.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm at room temperature (25°C) or 37°C.[8]

-

Determine the initial reaction velocity from the linear phase of the fluorescence curve.

-

Cathepsin B activity can be quantified by creating a standard curve with free AMC.

Visualizations: Pathways and Workflows

Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication. The following diagrams were generated using the DOT language and rendered with Graphviz.

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of the fluorogenic substrate this compound by a protease.

Experimental Workflow for Protease Inhibitor Screening

Caption: A typical experimental workflow for high-throughput screening of protease inhibitors.

Simplified Dengue Virus NS2B/NS3 Protease Signaling Pathway

Caption: Simplified pathway showing the role of Dengue Virus NS2B/NS3 protease in viral replication and immune evasion.

Role of Furin in TGF-β Signaling Activation

Caption: Furin-mediated activation of TGF-β, a key signaling pathway in development and disease.

Cathepsin B in Cancer Progression

Caption: Simplified role of Cathepsin B in promoting cancer invasion and metastasis through ECM degradation.

Conclusion

This compound stands as a robust and versatile tool for researchers in academia and the pharmaceutical industry. Its well-defined properties, coupled with its sensitivity and suitability for high-throughput applications, make it an indispensable substrate for studying the activity of key proteases and for the discovery of novel inhibitors. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective implementation in the laboratory, ultimately contributing to advancements in our understanding of protease biology and the development of new therapies for a range of human diseases.

References

- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

The Fluorogenic Substrate Bz-Nle-Lys-Arg-Arg-AMC: A Technical Guide for Protease Activity and Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-Nle-Lys-Arg-Arg-AMC (Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for the determination of protease activity, particularly for serine proteases. Its utility spans basic research, drug discovery, and clinical diagnostics. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and applications of this versatile substrate.

Physical and Chemical Properties

This compound is a synthetic tetrapeptide linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the highly fluorescent AMC is released. This fluorescence can be monitored in real-time to provide a quantitative measure of enzyme activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C41H60N12O7 | [1] |

| Formula Weight | 833.0 g/mol | [1][2] |

| Purity | ≥95% | [1] |

| Form | Solid | [1] |

| Excitation Maximum (λex) | 340-360 nm | [1] |

| Emission Maximum (λem) | 440-460 nm | [1] |

| UV/Vis Absorption Maxima (λmax) | 230, 299, 326 nm | [1] |

| Solubility | Soluble in DMSO (~30 mg/mL) and DMF (~30 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute in buffer. | [1] |

| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. | [1] |

Enzymatic Activity and Kinetic Parameters

This compound is a substrate for a variety of serine proteases, with a particular affinity for those that recognize and cleave after arginine residues. It is extensively used for assaying viral proteases, such as the NS2B-NS3 protease from Dengue and Yellow Fever viruses.

Table 2: Kinetic Parameters of this compound with Various Proteases

| Enzyme | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Yellow Fever Virus NS3 Protease | 14.6 µM | 0.111 s⁻¹ | 7.6 x 10³ | [2][3] |

| Dengue Virus Type 4 NS2B-NS3 Protease | 8.6 µM | 2.9 s⁻¹ | >800-fold higher than Boc-Gly-Arg-Arg-AMC | [2] |

Experimental Protocols

General Protease Activity Assay

This protocol provides a general framework for measuring the activity of a serine protease using this compound.

Materials:

-

This compound

-

Purified protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the range of 10-50 µM.

-

Enzyme Preparation: Prepare a stock solution of the purified protease in Assay Buffer. The optimal enzyme concentration will depend on its specific activity and should be determined experimentally to ensure a linear reaction rate.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the working substrate solution to each well.

-

To initiate the reaction, add 25 µL of the enzyme solution to each well.

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at λex = 355 nm and λem = 460 nm.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

High-Throughput Screening (HTS) for Protease Inhibitors

This protocol is adapted for screening libraries of compounds for inhibitory activity against a target protease.

Materials:

-

Same as the general protease activity assay

-

Compound library dissolved in DMSO

-

384-well black microplates

-

Automated liquid handling systems (recommended)

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., no inhibitor, known inhibitor).

-

Enzyme Addition: Add the diluted protease solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the working substrate solution to all wells to start the reaction.

-

Measurement: Monitor the fluorescence intensity as described in the general assay protocol.

-

Data Analysis: Calculate the percent inhibition for each compound by comparing the reaction rate in the presence of the compound to the control wells.

Signaling Pathways and Experimental Workflows

Dengue Virus Polyprotein Processing

The Dengue virus NS2B-NS3 protease is essential for the viral life cycle, as it is responsible for cleaving the viral polyprotein into individual functional proteins. This compound is an excellent substrate for monitoring the activity of this protease.

Caption: Cleavage of the Dengue virus polyprotein by the NS2B-NS3 protease.

Experimental Workflow for Protease Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing protease inhibitors using this compound.

Caption: Workflow for identifying and characterizing protease inhibitors.

Conclusion

This compound is a robust and versatile tool for the study of serine proteases. Its favorable physical, chemical, and kinetic properties make it well-suited for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to effectively utilize this valuable reagent in their studies.

References

Technical Guide: Excitation and Emission Spectra of AMC Released from Bz-Nle-Lys-Arg-Arg-AMC

This technical guide provides an in-depth overview of the fluorescent properties of 7-amino-4-methylcoumarin (AMC) and its application in protease activity assays when released from the fluorogenic substrate Benzoyl-Norleucine-Lysine-Arginine-Arginine-AMC (Bz-Nle-Lys-Arg-Arg-AMC). This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Principles

7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore widely used in biochemical assays.[1][2] When conjugated to a peptide sequence, its fluorescence is quenched.[3] The synthetic peptide this compound is designed as a specific substrate for certain proteases, such as serine proteases.[4][5] Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC molecule, the free AMC is released, resulting in a significant increase in fluorescence intensity.[3][4][6] This increase in fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and real-time measurement.[4][6]

Quantitative Spectroscopic Data

The spectral properties of free AMC are crucial for designing and executing fluorescence-based assays. The following table summarizes the key quantitative data for the excitation and emission spectra of AMC.

| Parameter | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 341 - 351 | [1][2][3][7][8] |

| Emission Maximum | 430 - 445 | [1][2][3][7][8] |

| Recommended Excitation Range for Assays | 340 - 380 | [5][6][9] |

| Recommended Emission Range for Assays | 440 - 460 | [5][6][9] |

Experimental Protocols

Below are detailed methodologies for conducting a general protease activity assay using an AMC-conjugated substrate like this compound.

Materials:

-

Purified protease of interest

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[10]

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with appropriate filters or monochromators

-

Free AMC for standard curve generation

General Protease Activity Assay Protocol:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the this compound substrate in DMSO.

-

Prepare a stock solution of free AMC in DMSO to be used for generating a standard curve.

-

On the day of the experiment, dilute the protease to the desired concentration in pre-warmed assay buffer.

-

Dilute the substrate stock solution to the final working concentration in the assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration (e.g., at or below the Km value).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the diluted protease solution to each well.

-

Include control wells:

-

No-enzyme control: Contains only the substrate to measure background fluorescence.

-

No-substrate control: Contains only the enzyme.

-

-

Initiate the enzymatic reaction by adding the diluted substrate solution to all wells. The final reaction volume should be consistent (e.g., 100 µL).

-

Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength between 360-380 nm and the emission wavelength to approximately 460 nm.[6] These settings may need to be optimized for the specific instrument being used.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.[6]

-

-

Data Analysis:

-

Generate a standard curve by preparing serial dilutions of the free AMC stock solution in the assay buffer and measuring their fluorescence.

-

Plot the fluorescence intensity of the AMC standards against their known concentrations to create a standard curve.

-

Convert the relative fluorescence units (RFU) obtained from the enzymatic reaction to the concentration of AMC produced using the standard curve.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the plot of AMC concentration versus time.

-

Visualizations

Enzymatic Cleavage of this compound and Fluorescence Emission

Caption: Workflow of protease-mediated cleavage of this compound leading to the release and fluorescence of AMC.

Experimental Workflow for Protease Activity Assay

Caption: Step-by-step workflow for determining protease activity using a fluorogenic AMC substrate.

References

- 1. app.fluorofinder.com [app.fluorofinder.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 8. Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]

- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application